molecular formula C10H18N6O B2642457 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 129201-49-6

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2642457
CAS No.: 129201-49-6
M. Wt: 238.295
InChI Key: RWTYDCFWMVHLJK-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C10H18N6O and its molecular weight is 238.295. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antimycobacterial Actions

  • A study synthesized bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides, closely related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide, to explore their antimicrobial and antimycobacterial properties. The study found that some analogues displayed potent antimycobacterial activity, comparable to standard drugs (Patel, Patel, Kumari, Rajani, & Chikhalia, 2012).

Antitumour Drug Analogue Synthesis

  • Research focused on the synthesis and chemistry of bicyclic analogues of the antitumour drug 2,4,6-tris(dimethylamino)-1,3,5-triazine (hexamethylmelamine), which is structurally similar to this compound. Although these analogues did not show antitumour activity, the study provides insights into the chemical properties of related compounds (Langdon, Simmonds, & Stevens, 1984).

Bacterial Biofilm and MurB Inhibitors

  • Novel derivatives including 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine were synthesized and tested for their antibacterial and cytotoxic activities. These derivatives showed significant inhibitory activities against bacterial strains and biofilms, indicating potential applications in combating bacterial infections (Mekky & Sanad, 2020).

Biological Effects Study

  • A review was conducted on the toxicology of related chemicals, including N,N-dimethylacetamide and N-methylacetamide, which are structurally related to this compound. This study provides comprehensive information on the biological effects of these compounds, highlighting the importance of understanding the safety and environmental impact of chemical substances (Kennedy, 2001).

Erythroid Differentiation in Murine Erythroleukemia Cells

  • A study identified compounds, including polymethylene bisacetamides, as potent inducers of erythroid differentiation in murine erythroleukemia cells. This indicates potential applications in medical research and therapy related to blood cell development and diseases (Reuben, Wife, Breslow, Rifkind, & Marks, 1976).

Synthesis and Polycondensation of Melamine Derivatives

  • Research focused on the synthesis of bi-functional melamine derivatives, including 2-Dimethylamino-4, 6-bis(methylamino)-s-triazine. These derivatives were used to study polycondensation reactions, which could have applications in polymer science and materials engineering (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).

Potential Prodrug of Anticancer Agent

  • A study synthesized isotopomers of the experimental anticancer agent pentamethylmelamine, structurally similar to this compound. This research could contribute to the development of new anticancer drugs and prodrugs (Ferrer, Naughton, & Threadgill, 2002).

α,α-bis-Mannich Salts Synthesis

  • A study on the synthesis of 2-bis-(dimethylaminomethyl)acetamides explores the chemical reactions and properties of compounds structurally related to this compound, contributing to the field of organic chemistry (Brunschweiger & Heber, 2001).

Soil Adsorption and Bioactivity Studies

  • The adsorption and bioactivity of chemicals related to this compound, like alachlor and acetochlor, were studied in soil tests. This research is crucial for understanding the environmental impact of these compounds (Weber & Peter, 1982).

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N6O/c1-7(17)11-6-8-12-9(15(2)3)14-10(13-8)16(4)5/h6H2,1-5H3,(H,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTYDCFWMVHLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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